Thromboxane Synthase Inhibition: A Direct Comparison with the 4-Bromo Analog
In an in vitro enzyme inhibition assay, N-(3-(1H-Imidazol-1-yl)propyl)-4-iodobenzamide demonstrated 100% inhibition of thromboxane-A synthase at a standard testing concentration . This is a significant finding when compared to its direct analog, 4-bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide, which in similar class-level assays exhibited an inhibitory potency of 89% under comparable conditions .
| Evidence Dimension | Percent Inhibition of Thromboxane-A Synthase |
|---|---|
| Target Compound Data | 100% |
| Comparator Or Baseline | 4-bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide: 89% |
| Quantified Difference | 11% absolute increase in inhibition |
| Conditions | In vitro enzyme inhibition assay. Target: Thromboxane-A synthase (Rattus norvegicus). Source: ChEMBL. |
Why This Matters
Procurement of this specific compound is critical for researchers requiring a near-complete inhibition baseline for thromboxane synthase, as the 4-bromo analog shows a measurable, lower efficacy in the same assay.
